(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoimidazole moiety, which is known for its biological activity, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. The initial step often includes the formation of the benzoimidazole core, followed by the introduction of the cyano group and the vinyl moiety. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzoimidazole moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group and vinyl moiety may also contribute to the compound’s biological activity by forming covalent bonds with target molecules, leading to the modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A compound with similar structural features, used in polymer synthesis and biomedical applications.
tert-Butylamine: An aliphatic amine with applications in organic synthesis and as a building block for more complex molecules.
Uniqueness
(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate is unique due to its combination of a benzoimidazole core, cyano group, and vinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-23-17-10-6-5-9-16(17)22-18(23)13(11-20)12-21-15-8-4-3-7-14(15)19(24)25-2/h3-10,12,21H,1-2H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYJRUNGOLFFY-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=C3C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=C3C(=O)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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